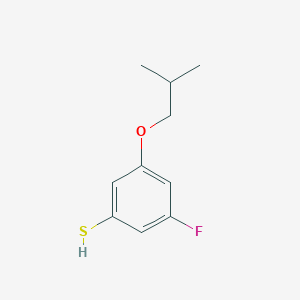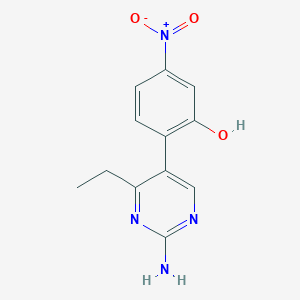
2-(2-Amino-4-ethylpyrimidin-5-yl)-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 171322 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, its mechanism of action, and its applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 171322 involves several steps, typically starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include multi-step organic synthesis, involving reactions such as condensation, cyclization, and functional group transformations.
Industrial Production Methods
In an industrial setting, the production of NSC 171322 is scaled up using optimized synthetic routes that are cost-effective and efficient. Industrial methods often involve continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization, distillation, or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
NSC 171322 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving NSC 171322 are carried out under specific conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of NSC 171322 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Aplicaciones Científicas De Investigación
NSC 171322 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to develop new compounds and materials.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: NSC 171322 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials, such as polymers or catalysts, and in various industrial processes.
Mecanismo De Acción
The mechanism of action of NSC 171322 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Conclusion
NSC 171322 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propiedades
Número CAS |
42901-98-4 |
|---|---|
Fórmula molecular |
C12H12N4O3 |
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
2-(2-amino-4-ethylpyrimidin-5-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H12N4O3/c1-2-10-9(6-14-12(13)15-10)8-4-3-7(16(18)19)5-11(8)17/h3-6,17H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
RXADCWGYNBCDPV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=NC=C1C2=C(C=C(C=C2)[N+](=O)[O-])O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


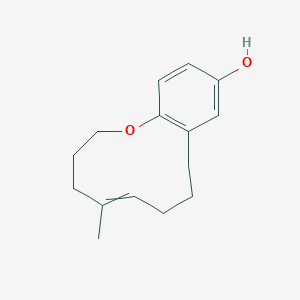
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
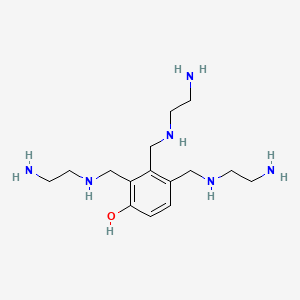

![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
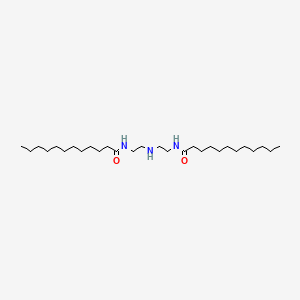
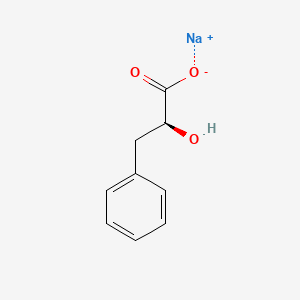

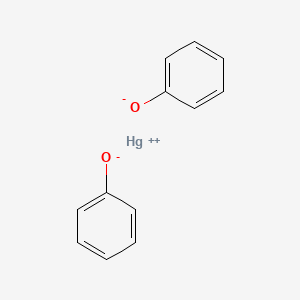
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)


